molecular formula C22H31NO3 B1667050 Amicibone CAS No. 23271-63-8

Amicibone

Cat. No. B1667050
CAS RN: 23271-63-8
M. Wt: 357.5 g/mol
InChI Key: JGAVKVSEQOCHBG-UHFFFAOYSA-N
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Description

Amicibone is a biochemical.

Scientific Research Applications

1. Enhancing Chemists' Experimental Processes

The Ami project focused on aiding chemists in monitoring and collecting experimental data. It introduced tools like infrared and ultrasonic sensors, time-lapse motion video capture, and activity-driven video monitoring to facilitate the replay and understanding of experimental events, particularly when unexpected results are encountered (Brooks et al., 2011).

2. Ambient Intelligence in Healthcare

Ambient Intelligence (AmI) technologies, including those like Amicibone, offer transformative solutions in healthcare. They provide adaptive, responsive digital environments that are sensitive to human needs and habits. Such technologies can lead to innovative human-machine interactions and have various applications in healthcare, especially for individuals with physical or mental disabilities or chronic diseases (Acampora et al., 2013).

3. Cartilage Repair Techniques in Orthopedics

Amicibone is relevant in the medical field, particularly in orthopedics, where techniques like Autologous Matrix-Induced Chondrogenesis (AMIC) are used. This method combines microfracture techniques with matrix-based approaches for effective reconstruction of damaged cartilage, especially in the knee (Piontek et al., 2011).

4. Applications in Critical Infrastructure Security

Amicibone's relevance extends to the security of critical infrastructures. The AMICI platform, for instance, uses technologies related to Amicibone for the assessment and analysis of multiple interdependent critical infrastructures, incorporating elements like software/malware and automated experiment management (Genge et al., 2012).

5. Music Perception in Cochlear Implant Users

In audiology, studies have used techniques similar to Amicibone for assessing music perception in cochlear implant users. Tools like the AMICI clinical music perception test offer reliable ways to assess and retest music perception, highlighting the application in enhancing the quality of life for people with hearing impairments (Cheng et al., 2013).

properties

IUPAC Name

benzyl 1-[2-(azepan-1-yl)ethyl]-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c24-20-12-6-7-13-22(20,14-17-23-15-8-1-2-9-16-23)21(25)26-18-19-10-4-3-5-11-19/h3-5,10-11H,1-2,6-9,12-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAVKVSEQOCHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2(CCCCC2=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865086
Record name Benzyl 1-[2-(azepan-1-yl)ethyl]-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amicibone

CAS RN

23271-63-8
Record name Amicibone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23271-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amicibone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023271638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl 1-[2-(azepan-1-yl)ethyl]-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMICIBONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741ZW9MD1G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LA MITSCHER - 1984 - ds.amu.edu.et
The reception accorded" Organic Chemistry of Drug Synthesis11 seems to us to indicate widespread interest in the organic chemistry involved in the search for new pharmaceutical …
Number of citations: 2 ds.amu.edu.et
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 www.google.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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